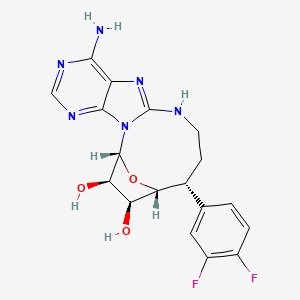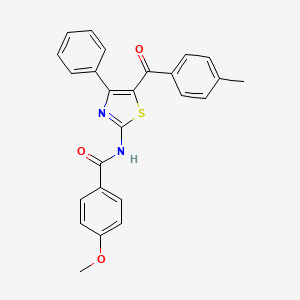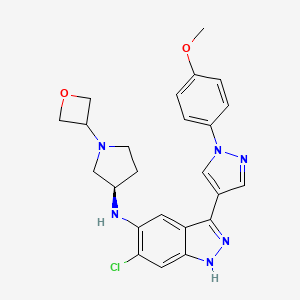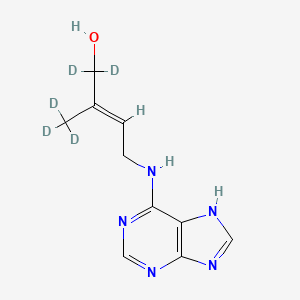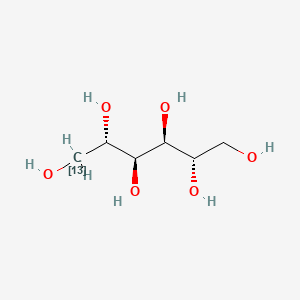
(R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 is a deuterated derivative of a dipeptide compound Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amide bonds using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Substitution reactions can occur at the amino groups or phenyl rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or alkylated products.
Aplicaciones Científicas De Investigación
®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 has several scientific research applications:
Chemistry: Used as a model compound in studying peptide synthesis and deuterium labeling techniques.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in drug development, particularly in the design of stable peptide-based drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mecanismo De Acción
The mechanism of action of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- ®-2-Amino-3-phenylpropanamido-3-phenylpropanoic acid
- (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid
- ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d3
Comparison:
Deuterium Labeling: The presence of deuterium atoms in ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5 enhances its stability and can alter its pharmacokinetic properties compared to non-deuterated analogs.
Stereochemistry: The specific stereochemistry ®-configuration can influence the compound’s biological activity and interaction with molecular targets.
Applications: Deuterated compounds are often preferred in metabolic studies and drug development due to their improved stability and reduced metabolic degradation.
This detailed article provides a comprehensive overview of ®-2-(®-2-Amino-3-phenylpropanamido)-3-phenylpropanoic acid-d5, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16-/m1/s1/i1D,3D,4D,7D,8D |
Clave InChI |
GKZIWHRNKRBEOH-WWXLJIKTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


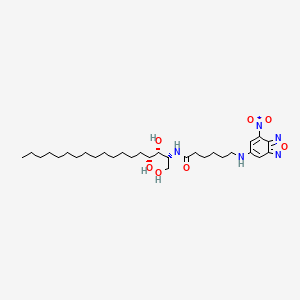
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
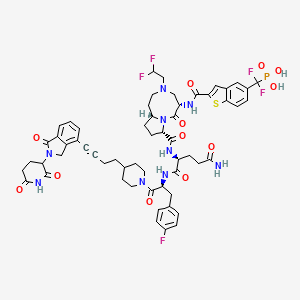


![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

